molecular formula C19H12N2O5S B2464018 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate CAS No. 877638-13-6

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate

Cat. No.: B2464018
CAS No.: 877638-13-6
M. Wt: 380.37
InChI Key: GOGBAFNEOLGWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) is a first-in-class APJ receptor antagonist derived from a kojic acid scaffold . It was identified through a high-throughput screen (HTS) of ~330,600 compounds from the NIH Molecular Libraries Small Molecule Repository (MLSMR) . ML221 exhibits dual functional antagonism by inhibiting cAMP production (IC50 = 0.70 µM) and β-arrestin recruitment (IC50 = 1.75 µM), with >37-fold selectivity over the angiotensin II type 1 (AT1) receptor . Structurally, it features a pyran-4-one core modified with a pyrimidin-2-ylthio methyl group at position 6 and a 4-nitrobenzoate ester at position 3 (Figure 1) .

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O5S/c22-14-9-13(11-27-19-20-6-3-7-21-19)24-10-17(14)26-18(23)16-8-12-4-1-2-5-15(12)25-16/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGBAFNEOLGWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrimidin-2-ylsulfanylmethyl Group: This step may involve nucleophilic substitution reactions.

    Formation of the Benzofuran Carboxylate Moiety: This can be synthesized through esterification reactions.

Industrial Production Methods

Industrial production methods for such complex organic compounds typically involve optimization of the laboratory-scale synthesis to larger scales, ensuring cost-effectiveness, safety, and environmental compliance. Specific details for this compound’s industrial production are not available.

Chemical Reactions Analysis

Table 1: Proposed Synthetic Pathway

StepReaction TypeKey Reagents/ConditionsIntermediate/Product
1EsterificationBenzofuran-2-carboxylic acid, DCC/DMAP, CH₂Cl₂Benzofuran-2-carbonyl chloride
2Pyran Core FormationCyclocondensation (e.g., Knorr synthesis)4-Oxo-4H-pyran-3-ol derivative
3Thioether FormationPyrimidin-2-thiol, base (e.g., K₂CO₃), DMFPyrimidine-thioether intermediate
4Final Ester CouplingMitsunobu or Steglich esterificationTarget compound
  • Esterification : The benzofuran-2-carboxylate group is introduced via activation of benzofuran-2-carboxylic acid using carbodiimides (e.g., DCC) or acyl chlorides.

  • Pyrimidine-thioether Linkage : The (pyrimidin-2-ylthio)methyl group is installed via nucleophilic substitution using pyrimidin-2-thiol under basic conditions .

Reactivity of Functional Groups

The compound’s reactivity is dominated by three regions (Figure 1):

Figure 1: Key Reactive Sites

  • Benzofuran Ester : Susceptible to hydrolysis, aminolysis, or transesterification.

  • Pyrimidine-thioether : Prone to oxidation or nucleophilic substitution.

  • Pyran-4-one : Participates in keto-enol tautomerism and electrophilic substitution.

Benzofuran Ester Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProductNotes
Acidic HydrolysisH₂SO₄, H₂O, refluxBenzofuran-2-carboxylic acidCommon for ester cleavage .
Basic HydrolysisNaOH, EtOH/H₂O, ΔBenzofuran-2-carboxylate saltSaponification mechanism .

In related analogs (e.g., ML221 ), ester hydrolysis produces carboxylic acids, suggesting similar behavior for this compound.

Pyrimidine-thioether Reactions

The thioether bridge (–S–CH₂–) exhibits dual reactivity:

Table 2: Thioether Transformations

ReactionReagentsProductApplication
OxidationH₂O₂, AcOHSulfoxide or sulfone derivativesModulates electronic properties.
Nucleophilic SubstitutionAmines, K₂CO₃, DMFPyrimidine-amine analogsSAR studies for bioactivity .

For example, oxidation with hydrogen peroxide yields sulfoxides, while stronger oxidants (e.g., mCPBA) form sulfones.

Pyran-4-one Reactivity

The pyranone ring participates in:

  • Keto-enol Tautomerism : Stabilizes via intramolecular hydrogen bonding.

  • Electrophilic Aromatic Substitution : Bromination or nitration at the electron-rich C-5 position.

Ester Hydrolysis Mechanism

Under basic conditions:

  • Nucleophilic attack by OH⁻ on the ester carbonyl.

  • Formation of tetrahedral intermediate.

  • Collapse to benzofuran-2-carboxylate and alcohol byproducts .

Thioether Oxidation

  • Sulfoxide Formation :
    R–S–CH2–Pyrimidine+H2O2R–S(O)–CH2–Pyrimidine\text{R–S–CH}_2\text{–Pyrimidine} + \text{H}_2\text{O}_2 \rightarrow \text{R–S(O)–CH}_2\text{–Pyrimidine}

  • Sulfone Formation :
    R–S–CH2–Pyrimidine+2H2O2R–SO2–CH2–Pyrimidine\text{R–S–CH}_2\text{–Pyrimidine} + 2\text{H}_2\text{O}_2 \rightarrow \text{R–SO}_2\text{–CH}_2\text{–Pyrimidine}

Scientific Research Applications

Overview

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate is a complex organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. Its unique structural features, which include a pyran ring fused with a pyrimidine moiety and a benzofuran carboxylate group, suggest potential applications across different domains such as chemistry, biology, and medicine.

Chemistry

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows for various chemical transformations including:

  • Oxidation : Can be oxidized using agents like hydrogen peroxide.
  • Reduction : Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : Nucleophilic substitutions can occur at the pyrimidine moiety.

Biology

Research indicates that this compound may act as an enzyme inhibitor , making it suitable for biochemical assays. Its interaction with specific molecular targets suggests potential roles in:

  • Signal Transduction Pathways : May influence pathways regulating cell growth and apoptosis.

Medicine

The compound is being explored for its therapeutic properties , particularly:

  • Anticancer Activity : Preliminary studies show that it may inhibit tumor growth by targeting specific kinases involved in cancer progression.
    • Case Studies:
      • A study indicated significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), with IC50 values ranging from 26 µM to 0.74 mg/mL.
      • Another derivative demonstrated apoptosis-inducing properties in cancer cells.

Antimicrobial Activity

Research suggests that derivatives of this compound may possess antimicrobial properties, showing effectiveness against various bacterial strains. This indicates potential applications in treating infections.

Mechanism of Action

The mechanism of action for [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Key Properties of ML221

Property Value/Characterization
Molecular Formula C17H11N3O6S
Solubility (pH 7.4) Low aqueous solubility
PAMPA Permeability Moderate
Metabolic Stability Rapid degradation in liver homogenates
Selectivity >37-fold over AT1 receptor
GPCR Off-Targets κ-opioid, benzodiazepine receptors

ML221 has demonstrated cardioprotective effects in vitro and in vivo by attenuating doxorubicin (DOX)-induced cardiomyocyte apoptosis and oxidative stress via suppression of ERK/MAPK and PI3K/AKT signaling pathways .

Comparison with Structural and Functional Analogs

Structural Modifications and SAR Insights

Benzoate Substituent Variations

The 4-nitrobenzoate ester is critical for APJ antagonism. SAR studies revealed:

Substituent on Benzoate Activity Profile Reference
4-NO2 Highest potency (IC50 = 0.70 µM)
4-Br Moderate activity (~5–10 µM IC50)
4-CF3 Moderate activity (~5–10 µM IC50)
Other substituents (e.g., H, OMe) Inactive or weak activity

Replacement of the ester group with amides, sulfonates, or heteroaryl esters abolished activity, highlighting the necessity of the ester linkage .

Pyrimidin-2-ylthio Methyl Group

The sulfur atom in the pyrimidin-2-ylthio methyl group is essential. Oxidation to a sulfone or replacement with oxygen reduced potency .

Core Modifications

The pyran-4-one core derived from kojic acid is irreplaceable. Analogs with alternative heterocyclic cores (e.g., oxadiazole-thiones) showed divergent biological profiles unrelated to APJ antagonism .

Pharmacological and Functional Comparisons

Selectivity

ML221 is distinguished by its selectivity:

  • APJ vs. AT1 : >37-fold selectivity, critical for avoiding cross-reactivity with cardiovascular regulators like angiotensin II .
  • GPCR Panel : Minimal off-target activity except at κ-opioid (50% inhibition at 10 µM) and benzodiazepine receptors (70% inhibition at 10 µM) .

Physicochemical Properties

  • Solubility : ML221 has poor aqueous solubility at physiological pH, limiting its in vivo utility . Analogs with hydrophilic substituents (e.g., 4-CO2H) were inactive, suggesting a trade-off between solubility and potency .
  • Metabolic Stability : Rapid degradation in human and mouse liver homogenates necessitates further optimization for therapeutic use .

Functional Antagonism

ML221 uniquely blocks both cAMP and β-arrestin pathways, whereas earlier APJ ligands (e.g., apelin-13 analogs) act as agonists . No direct comparisons to other APJ antagonists are available, as ML221 remains the first well-characterized tool compound in this class .

Biological Activity

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate , also known as ML221, is a complex organic molecule with significant biological activity, particularly as an antagonist of the apelin receptor (APJ). This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique structural framework that includes a pyran ring fused with a pyrimidine moiety and a benzofuran carboxylate group. Its molecular formula is C17H11N3O6SC_{17}H_{11}N_{3}O_{6}S with a molecular weight of 385.35 g/mol. The compound's InChI Key is KDWWUDFITPYSKR-UHFFFAOYSA-N, which aids in its identification in chemical databases.

ML221 acts primarily as an apelin receptor antagonist , exhibiting selectivity over other G protein-coupled receptors (GPCRs). It has been shown to inhibit cAMP production and β-arrestin recruitment in cell-based assays, with IC50 values of 0.70 μM and 1.75 μM, respectively . This inhibition can impact various physiological processes, particularly those related to cardiovascular health.

Biological Activity Overview

Biological Activity Description
Receptor Antagonism Potent antagonist of APJ receptor with >37-fold selectivity over AT1 receptor .
Cardiovascular Effects Impacts cardiovascular homeostasis; potential implications in heart diseases .
Toxicity Profile No significant toxicity towards human hepatocytes at concentrations >50 μM .
Potential Therapeutic Uses Investigated for anti-cancer and anti-inflammatory properties .

Case Studies and Research Findings

  • Discovery and Characterization :
    • ML221 was identified through high-throughput screening (HTS) from a library of over 330,000 compounds. It demonstrated functional antagonism against the apelin receptor, which plays a critical role in cardiovascular regulation and energy metabolism .
  • Selectivity Profile :
    • In comprehensive binding studies, ML221 displayed minimal binding to 29 other GPCRs, indicating its specificity for the APJ receptor. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
  • In Vitro Studies :
    • In vitro experiments have shown that ML221 can effectively modulate signaling pathways associated with cardiovascular function. The compound's ability to inhibit apelin-induced signaling has been linked to potential benefits in treating conditions like heart failure and hypertension .

Q & A

Q. Q1: What are the critical parameters for optimizing the synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate?

A: The synthesis involves multi-step reactions where temperature, solvent choice, and catalyst selection significantly impact yield and purity. For instance:

  • Temperature control : Reactions often proceed optimally at 60–80°C to avoid side-product formation.
  • Catalysts : Palladium or copper-based catalysts are effective in facilitating coupling reactions (e.g., thioether bond formation between pyrimidine and pyran moieties) .
  • Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates .
  • Reaction time : Extended reaction times (>24 hours) may degrade sensitive functional groups; monitoring via TLC or HPLC is recommended .

Q. Q2: How can researchers confirm the structural integrity of this compound post-synthesis?

A: A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify connectivity of the pyran, pyrimidine, and benzofuran moieties. Key signals include downfield shifts for carbonyl groups (δ ~170 ppm in ¹³C NMR) and aromatic protons (δ 6.5–8.5 ppm in ¹H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the ester and sulfide linkages .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, though crystallization may require slow evaporation from dichloromethane/hexane mixtures .

Advanced Research Questions

Q. Q3: What strategies can resolve contradictions in biological activity data for this compound across different assays?

A: Discrepancies often arise from assay conditions or compound stability:

  • Buffer compatibility : Test the compound’s stability in assay buffers (e.g., phosphate-buffered saline at pH 7.4) using HPLC to detect degradation products .
  • Metabolic interference : Include controls with liver microsomes to assess if metabolites (e.g., hydrolyzed ester groups) contribute to observed activity .
  • Dose-response validation : Reproduce results across multiple cell lines or enzymatic systems (e.g., kinase vs. protease assays) to rule out off-target effects .

Q. Q4: How can computational modeling guide the design of derivatives with enhanced bioactivity?

A: Molecular docking and dynamics simulations are critical:

  • Target identification : Use homology modeling to predict binding to enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the compound’s pyrimidine and benzofuran motifs as pharmacophores .
  • SAR analysis : Modify substituents (e.g., replacing the pyrimidine sulfur with selenium) and simulate binding energy changes. Validate predictions with in vitro IC₅₀ assays .
  • ADMET profiling : Predict pharmacokinetic properties (e.g., logP for lipophilicity) using software like Schrödinger’s QikProp to prioritize derivatives for synthesis .

Q. Q5: What experimental frameworks are suitable for evaluating environmental stability and degradation pathways?

A: Adopt tiered environmental fate studies:

  • Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis. Monitor degradation via LC-MS and identify byproducts (e.g., hydrolyzed esters or oxidized sulfides) .
  • Biotic degradation : Use soil microcosms with controlled microbial populations to assess half-life under aerobic/anaerobic conditions .
  • Ecotoxicity screening : Test Daphnia magna or algal cultures for acute toxicity, correlating results with degradation kinetics .

Methodological Considerations

Q. Q6: How should researchers design a robust in vivo study to evaluate this compound’s pharmacokinetics?

A: Follow a phased approach:

  • Dose optimization : Conduct pilot studies in rodents (e.g., Sprague-Dawley rats) to determine maximum tolerated dose (MTD) via clinical observation and serum biochemistry .
  • Bioavailability assays : Administer the compound intravenously vs. orally and calculate absolute bioavailability using AUC₀–24h values from plasma LC-MS/MS data .
  • Tissue distribution : Use radiolabeled analogs (e.g., ¹⁴C-labeled benzofuran) to quantify accumulation in target organs .

Q. Q7: What analytical techniques are most effective for detecting impurities in bulk synthesized material?

A: Implement orthogonal methods:

  • HPLC-DAD : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Compare UV spectra (200–400 nm) to reference standards .
  • LC-HRMS : Identify unknown impurities by exact mass and isotopic patterns. Prioritize fragments with m/z deviations <5 ppm .
  • NMR spiking : Add authentic samples of suspected impurities (e.g., unreacted pyrimidine intermediates) to confirm co-elution .

Q. Q8: How can researchers address low reproducibility in biological assays involving this compound?

A: Standardize protocols and controls:

  • Compound storage : Store aliquots in anhydrous DMSO at -80°C to prevent hydrolysis of the ester group .
  • Assay validation : Include reference inhibitors (e.g., indomethacin for COX assays) to ensure consistency across batches .
  • Plate normalization : Use Z’-factor calculations to validate assay robustness; discard plates with Z’ <0.5 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.